molecular formula C21H18F3N5O B1671137 EGFR Inhibitor CAS No. 879127-07-8

EGFR Inhibitor

Numéro de catalogue B1671137
Numéro CAS: 879127-07-8
Poids moléculaire: 413.4 g/mol
Clé InChI: YOHYSYJDKVYCJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epidermal growth factor receptor (EGFR) inhibitors are medicines that bind to certain parts of the EGFR and slow down or stop cell growth . EGFR is a protein that is found on the surface of some cells that causes cells to divide when epidermal growth factor binds to it . EGFR inhibitors can be classified as either tyrosine kinase inhibitors (TKI) or monoclonal antibodies .


Synthesis Analysis

The synthesis of EGFR inhibitors involves the design and creation of dihydropyridine containing thiazolinone derivatives . These compounds have been evaluated as potential EGFR and HER-2 kinase inhibitors .


Molecular Structure Analysis

The molecular structure of EGFR inhibitors is complex and involves multiple interactions with the EGFR protein . The occupancy of sub-pocket 2 in the EGFR active site is important for tight EGFR–inhibitor binding .


Chemical Reactions Analysis

EGFR inhibitors work by binding to the EGFR protein and inhibiting its function . This prevents the EGFR protein from signaling cancer cells to multiply, thereby slowing or stopping the growth of cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of EGFR inhibitors are complex and involve multiple interactions with the EGFR protein . These properties are important for the drug’s effectiveness and safety .

Applications De Recherche Scientifique

Specific Scientific Field

The primary field of application for EGFR inhibitors is oncology, specifically in the treatment of various types of cancers .

Summary of the Application

EGFR inhibitors are a type of targeted therapy that blocks the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many types of cancers . By blocking this receptor, these drugs can slow down or stop the growth of the cancer cells .

Methods of Application

EGFR inhibitors are typically administered orally or intravenously . The dosage and schedule depend on several factors, including the type and stage of the cancer, the specific drug being used, and the patient’s overall health .

Alzheimer’s Disease Therapy

Specific Scientific Field

Another emerging field of application for EGFR inhibitors is neurology, specifically in the potential treatment of Alzheimer’s disease .

Summary of the Application

Recent research suggests that EGFR signaling may play a role in the pathogenesis of Alzheimer’s disease . Therefore, EGFR inhibitors are being investigated as a potential therapeutic strategy .

Pancreatic Cancer Therapy

Specific Scientific Field

Oncology, specifically in the treatment of pancreatic cancer .

Summary of the Application

EGFR inhibitors are used in the treatment of pancreatic cancer, which is often caused by up-regulation of EGFR .

Methods of Application

EGFR inhibitors are typically administered orally or intravenously. The dosage and schedule depend on several factors, including the type and stage of the cancer, the specific drug being used, and the patient’s overall health .

Breast Cancer Therapy

Specific Scientific Field

Oncology, specifically in the treatment of breast cancer .

Summary of the Application

EGFR inhibitors are used in the treatment of breast cancer, which is often caused by up-regulation of EGFR .

Methods of Application

EGFR inhibitors are typically administered orally or intravenously. The dosage and schedule depend on several factors, including the type and stage of the cancer, the specific drug being used, and the patient’s overall health .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Specific Scientific Field

Oncology, specifically in the treatment of non-small cell lung cancer (NSCLC) .

Summary of the Application

EGFR inhibitors are used in the treatment of NSCLC, which is often caused by mutations in the EGFR gene . EGFR-TKI is currently the standard first-line therapy for EGFR-mutated advanced NSCLC .

Methods of Application

EGFR inhibitors are typically administered orally or intravenously. The dosage and schedule depend on several factors, including the type and stage of the cancer, the specific drug being used, and the patient’s overall health .

Inhibition of Cell Movement

Specific Scientific Field

Cell biology, specifically in the study of cell movement .

Summary of the Application

EGFR inhibitors have been found to diminish cell movement, resulting in smaller distances covered by cells .

Methods of Application

In cell biology research, EGFR inhibitors are typically applied to cell cultures in a laboratory setting .

Results or Outcomes

The application of EGFR inhibitors has been found to decrease the level of pSrc kinase, induce changes in the formation of invadopodia, and alter actin cytoskeleton organization .

Safety And Hazards

EGFR inhibitors can cause significant and disabling undesirable effects that adversely impact on quality of life and compliance . These effects include dermatological reactions, diarrhoea, hepatotoxicity, stomatitis, interstitial lung disease and ocular toxicity .

Orientations Futures

The future of EGFR-directed therapies will likely develop from exploring combination therapies, especially with immunotherapy . Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC .

Propriétés

IUPAC Name

N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHYSYJDKVYCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429554
Record name EGFR Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EGFR Inhibitor

CAS RN

879127-07-8
Record name EGFR Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGFR Inhibitor
Reactant of Route 2
Reactant of Route 2
EGFR Inhibitor
Reactant of Route 3
Reactant of Route 3
EGFR Inhibitor
Reactant of Route 4
Reactant of Route 4
EGFR Inhibitor
Reactant of Route 5
Reactant of Route 5
EGFR Inhibitor
Reactant of Route 6
Reactant of Route 6
EGFR Inhibitor

Citations

For This Compound
57,900
Citations
R Perez-Soler, JP Delord, A Halpern, K Kelly… - The …, 2005 - academic.oup.com
… Preclinical studies predicted a cutaneous effect of HER1/EGFR inhibitor use. Mice with a HER1/EGFR dominant negative mutation have curled whiskers and short hair that becomes …
Number of citations: 375 academic.oup.com
PA Jänne, JCH Yang, DW Kim… - … England Journal of …, 2015 - Mass Medical Soc
… In preclinical models, the EGFR inhibitor AZD9291 has been shown to be effective against both EGFR tyrosine kinase inhibitor–sensitizing and T790M resistance mutations. …
Number of citations: 202 www.nejm.org
CS Tan, D Gilligan, S Pacey - The lancet oncology, 2015 - thelancet.com
… However, resistance to EGFR inhibitor therapy, either intrinsic or acquired, is a major … still only around 10–13 months, despite EGFR inhibitor therapy. Median life expectancy for patients …
Number of citations: 377 www.thelancet.com
CK Lee, C Brown, RJ Gralla, V Hirsh… - Journal of the …, 2013 - academic.oup.com
Background The epidermal growth factor receptor (EGFR) signaling pathway is crucial for regulating tumorigenesis and cell survival and may be important in the development and …
Number of citations: 599 academic.oup.com
D Ercan, K Zejnullahu, K Yonesaka, Y Xiao… - Oncogene, 2010 - nature.com
… Thus treatment with an irreversible EGFR inhibitor instead of gefitinib or erlotinib may prevent the emergence of EGFR T790M and lead to a prolonged time to disease progression …
Number of citations: 259 www.nature.com
S Wang, Y Song, D Liu - Cancer letters, 2017 - Elsevier
… Discovery of a fourth-generation EGFR inhibitor to overcome … resistance to low concentrations of an irreversible EGFR inhibitor … AZD9291 in EGFR inhibitor-resistant non-small-cell lung …
Number of citations: 248 www.sciencedirect.com
PA Janne, SS Ramalingam, JCH Yang, MJ Ahn… - 2014 - ascopubs.org
8009^ Background: AZD9291 is a selective, third generation EGFR-TKI, effective against both EGFR-TKI sensitizing and resistance T790M mutations in preclinical models. We are …
Number of citations: 182 ascopubs.org
ME Lacouture, MJ Anadkat, RJ Bensadoun… - Supportive Care in …, 2011 - Springer
Background Epidermal growth factor receptor inhibitors (EGFRI) produce various dermatologic side effects in the majority of patients, and guidelines are crucial for the prevention and …
Number of citations: 490 link.springer.com
N Godin-Heymann, L Ulkus, BW Brannigan… - Molecular cancer …, 2008 - AACR
… Thus, there is clearly a need to develop a more potent irreversible EGFR inhibitor, with potentially reduced toxicity, to overcome the drug resistance associated with secondary T790M …
Number of citations: 247 aacrjournals.org
PA Schwartz, P Kuzmic, J Solowiej… - Proceedings of the …, 2014 - National Acad Sciences
Covalent inhibition is a reemerging paradigm in kinase drug design, but the roles of inhibitor binding affinity and chemical reactivity in overall potency are not well-understood. To …
Number of citations: 239 www.pnas.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.